3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylbenzyl)thio)-6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-((4-Methylbenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
What sets 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine apart from similar compounds is its unique combination of substituents, which can impart distinct biological and chemical properties. The presence of the thiophen-2-yl group, for example, may enhance its electronic properties and interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-4-6-13(7-5-12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-3-2-10-22-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNFFMVZPXMIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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